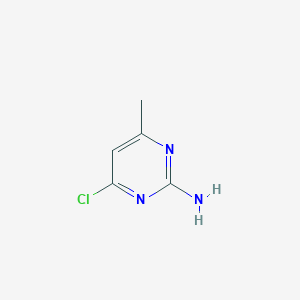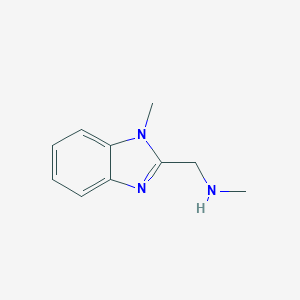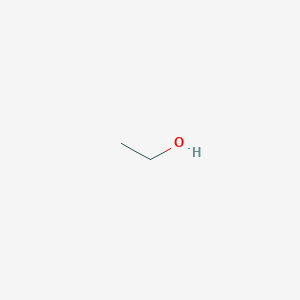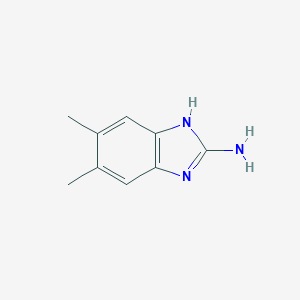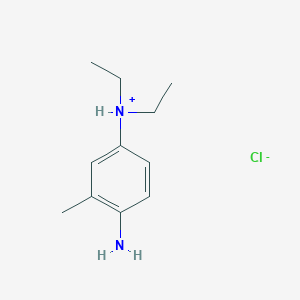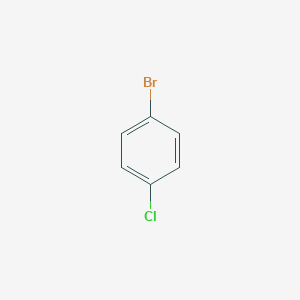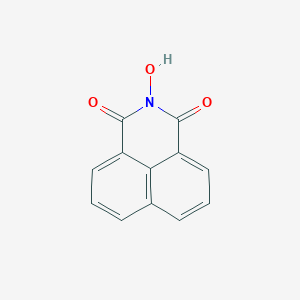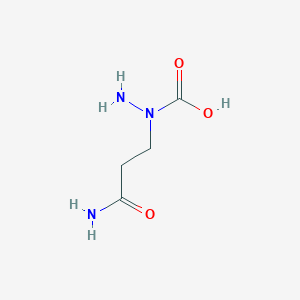
Azaglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azaglutamine is a synthetic amino acid analog that has been found to have potential therapeutic applications in various diseases. It is a modified form of glutamine, which is an essential amino acid that plays a crucial role in protein synthesis and energy production in the body. Azaglutamine has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
Azaglutamine works by blocking the uptake of glutamine by cells. Glutamine is an essential amino acid that is required for protein synthesis and energy production in the body. Cancer cells have a high demand for glutamine, and Azaglutamine inhibits the uptake of glutamine by cancer cells, thereby inhibiting their growth. In neurodegenerative diseases, Azaglutamine has been found to improve cognitive function by reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Azaglutamine has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to improve glucose metabolism and insulin resistance in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azaglutamine has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on Azaglutamine. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop new synthesis methods that can improve its solubility and yield. Additionally, more studies are needed to understand its mechanism of action and its long-term safety profile.
Conclusion:
In conclusion, Azaglutamine is a synthetic amino acid analog that has potential therapeutic applications in various diseases. It has been synthesized using different methods, and its mechanism of action has been studied in detail. Azaglutamine works by blocking the uptake of glutamine by cells, and it has been found to have various biochemical and physiological effects in the body. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Azaglutamine, and more studies are needed to understand its potential therapeutic applications and safety profile.
Métodos De Síntesis
Azaglutamine has been synthesized using various methods, including the reaction of N-carboxyanhydride (NCA) with ammonia, the reaction of NCA with primary amines, and the reaction of NCA with secondary amines. The most commonly used method for the synthesis of Azaglutamine is the reaction of NCA with ammonia. In this method, the NCA is first dissolved in an organic solvent, and then ammonia gas is bubbled through the solution. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Azaglutamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer, Azaglutamine has been found to inhibit the growth of cancer cells by blocking the uptake of glutamine, which is essential for cancer cell proliferation. In neurodegenerative diseases, Azaglutamine has been shown to improve cognitive function and reduce oxidative stress. In metabolic disorders, Azaglutamine has been found to improve glucose metabolism and reduce insulin resistance.
Propiedades
Número CAS |
133383-07-0 |
|---|---|
Nombre del producto |
Azaglutamine |
Fórmula molecular |
C4H9N3O3 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
amino-(3-amino-3-oxopropyl)carbamic acid |
InChI |
InChI=1S/C4H9N3O3/c5-3(8)1-2-7(6)4(9)10/h1-2,6H2,(H2,5,8)(H,9,10) |
Clave InChI |
CMHZWJUKNLEKOR-UHFFFAOYSA-N |
SMILES |
C(CN(C(=O)O)N)C(=O)N |
SMILES canónico |
C(CN(C(=O)O)N)C(=O)N |
Otros números CAS |
133383-07-0 |
Sinónimos |
azaglutamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
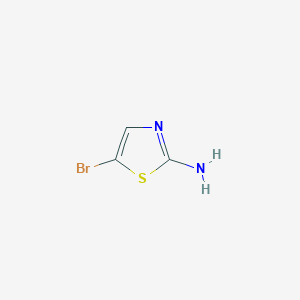
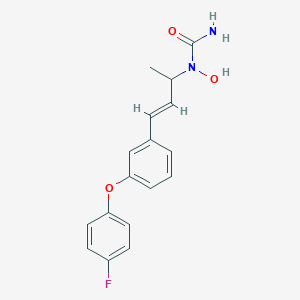
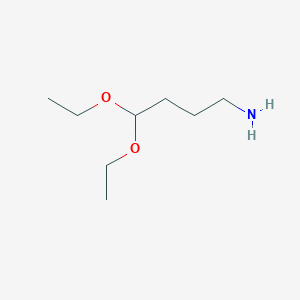
![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
